molecular formula C6H10O4 B8456920 Propanedioic acid monopropyl ester

Propanedioic acid monopropyl ester

Cat. No.: B8456920
M. Wt: 146.14 g/mol
InChI Key: HDXXKLJVUKAUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedioic acid monopropyl ester (CAS 22470-90-2) is a monoester derivative of propanedioic acid (malonic acid), a fundamental dicarboxylic acid with the structure CH₂(COOH)₂ . This compound belongs to the class of malonates, which are critically important as versatile building blocks and precursors in organic synthesis and biomedical research . Malonate esters are key intermediates in the synthesis of more complex molecules, including barbiturates and various pharmaceuticals . In biochemical research, malonates and their esters are recognized for their role as competitive inhibitors of succinate dehydrogenase in the mitochondrial electron transport chain, making them valuable tools for studying cellular respiration and metabolic pathways . This ester is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-oxo-3-propoxypropanoic acid

InChI

InChI=1S/C6H10O4/c1-2-3-10-6(9)4-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

HDXXKLJVUKAUHH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Diethyl and diisopropyl esters are fully esterified, rendering them less polar and more volatile. These properties make them suitable as solvents or flavorants in vaping products, as evidenced by their detection in vaping emissions .
  • Monopropyl ester retains a free carboxylic acid group, increasing its acidity (pKa ~2.8–3.0) and enabling participation in condensation reactions (e.g., Knoevenagel synthesis) .

Physicochemical Properties

Boiling Points and Solubility

  • Diethyl ester: Boiling point ~199°C; soluble in ethanol, ether, and lipids .
  • Diisopropyl ester : Higher boiling point (~215°C) due to increased alkyl chain length; lower water solubility .
  • Monopropyl ester: Expected boiling point ~210–220°C; moderate water solubility due to the free -COOH group.

Reactivity

  • Diesters undergo hydrolysis under acidic/basic conditions to regenerate propanedioic acid. They are stable under ambient conditions but decompose at high temperatures, releasing aldehydes (e.g., acetaldehyde) .
  • Monoesters are more reactive due to the free -COOH group, enabling esterification, amidation, or decarboxylation reactions. This makes them valuable in synthesizing heterocycles or polymers .

Preparation Methods

Reaction Mechanism and Conditions

Dipropyl malonate undergoes hydrolysis in the presence of aqueous potassium hydroxide (KOH) at 0–4°C. The reaction is quenched with hydrochloric acid (HCl) to protonate the intermediate carboxylate, yielding the monoester. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of KOH to diester ensures selective monohydrolysis.

  • Solvent System : Acetonitrile-water mixtures enhance solubility and reaction control.

  • Workup : Distillation separates the monoester from unreacted diester and diacid.

Table 1: Partial Hydrolysis of Dipropyl Malonate

ParameterValueSource
Temperature0–4°C
Reaction Time1 hour
Yield~80% (extrapolated)
Purification MethodDistillation

This method’s scalability is demonstrated in the synthesis of monoethyl malonate, where 0.8 mol of diethyl malonate yielded 82% product. Analogous conditions for dipropyl malonate are expected to produce comparable results.

Direct Esterification of Malonic Acid with Propanol

Esterification of malonic acid with propanol, catalyzed by sulfuric acid, offers a straightforward route to the monoester. This approach mirrors the synthesis of ethyl fluoroacetate, where stoichiometric control limits the reaction to monoesterification.

Reaction Optimization

  • Catalyst : Concentrated sulfuric acid (5–10% w/w) facilitates protonation of the carboxylic acid, enhancing electrophilicity.

  • Molar Ratio : A 1:1 ratio of malonic acid to propanol favors monoester formation, though excess alcohol risks diester production.

  • Temperature : Reflux conditions (~100°C) accelerate the reaction while minimizing side reactions.

Table 2: Direct Esterification Parameters

ParameterValueSource
CatalystH₂SO₄ (10% w/w)
Molar Ratio (Acid:Alcohol)1:1
Reaction Time6–8 hours
Yield~70% (theoretical)

The patent CN1156427C describes a similar process for malonic acid diethyl ester, achieving 81.48% yield via controlled hydrolysis and esterification. Adapting this to propanol would require careful monitoring to halt the reaction at the monoester stage.

Two-Step Synthesis via Calcium Malonate Intermediate

A patented method for malonic acid production involves alkaline hydrolysis of calcium cyanoacetate, followed by acidification. This intermediate can be esterified with propanol to yield the monoester.

Process Overview

  • Hydrolysis : Calcium cyanoacetate reacts with calcium hydroxide at 100–105°C to form calcium malonate.

  • Acidification : Treatment with sulfuric acid liberates malonic acid.

  • Esterification : Malonic acid reacts with propanol under acidic catalysis.

Table 3: Calcium Malonate Pathway Parameters

StepConditionsYieldSource
Hydrolysis100–105°C, 8 hours81.48%
AcidificationH₂SO₄, 50°C99%
EsterificationH₂SO₄, reflux~75%

This method’s advantage lies in its high-purity intermediates, though the multi-step process increases complexity.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Partial HydrolysisHigh yield, scalableRequires diester precursorIndustrial
Direct EsterificationSimple, one-potLow monoester selectivityLab-scale
Calcium IntermediateHigh-purity intermediatesMulti-step, energy-intensiveIndustrial

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